
7α,15-ジヒドロキシデヒドロアビエチン酸
説明
Synthesis Analysis
The synthesis of 7alpha,15-Dihydroxydehydroabietic acid derivatives from abietic acid has been reported, providing a new route to these compounds. This process involves the transformation of abietic acid into abieta-8,13(15)-dien-18-oic acid, leading to the synthesis of bioactive terpenes and natural diol derivatives (Álvarez-Manzaneda et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds related to 7alpha,15-Dihydroxydehydroabietic acid has been elucidated through various techniques, including X-ray crystallography. This method has determined the structure of similar compounds, revealing detailed geometric parameters and providing insights into their chemical behavior (Neidle et al., 1980).
Chemical Reactions and Properties
7alpha,15-Dihydroxydehydroabietic acid and its derivatives undergo various chemical reactions, including oxidation and methylation. These reactions lead to the formation of compounds with different properties and potential biological activities. For instance, the oxidation of abietic acid and its methyl ester has been studied, identifying several oxidation products, including 7-oxo-dehydroabietic acid methyl ester and 7-oxo-15-hydroxy-dehydroabietic acid methyl ester (Pastorova et al., 1997).
Physical Properties Analysis
The physical properties of 7alpha,15-Dihydroxydehydroabietic acid derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. These properties are typically determined through experimental studies involving spectroscopy and chromatography techniques.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications of 7alpha,15-Dihydroxydehydroabietic acid in various fields. The compound's ability to undergo biotransformation by microbes, as well as its antimicrobial effects, has been documented. For example, microbial transformation by Aspergillus niger has been shown to afford new derivatives with weak antimicrobial effects (Gouiric et al., 2004).
科学的研究の応用
がん研究
7α,15-ジヒドロキシデヒドロアビエチン酸: は、特に抗腫瘍特性の研究において、がん研究で有望視されています。血管新生促進を阻害する可能性のある化合物として特定されており、血管新生とは新しい血管の形成のことです。これは、腫瘍が成長するために血液供給を必要とするため、非常に重要です。 血管新生を阻害することで、この化合物は、腫瘍の栄養素と酸素を奪うことで成長を阻害するために、潜在的に使用できる可能性があります .
薬理学
薬理学的研究では、7α,15-ジヒドロキシデヒドロアビエチン酸は、その生物活性について調べられています。この化合物は、シグナル伝達阻害剤として作用し、さまざまな生物学的経路に影響を与える可能性があることが示唆されています。 これは、体内での特定のシグナル伝達メカニズムを標的とする新しい薬剤の開発のための貴重なツールとなる可能性があります .
農業
7α,15-ジヒドロキシデヒドロアビエチン酸の潜在的な農業への応用は、その生物活性に関連しています。 農業における特定の研究は限られていますが、この化合物が望ましくない成長(医療研究における腫瘍など)を阻害する役割は、植物の成長を制御したり、作物を害虫から保護したりする必要がある農業環境に移行する可能性があります .
バイオテクノロジー
バイオテクノロジーの応用では、7α,15-ジヒドロキシデヒドロアビエチン酸は、生物活性物質または物質の開発に使用できる可能性があります。 その細胞毒性は、抗菌コーティングや治療など、選択的な毒性が必要なバイオテクノロジー製品の設計に役立つ可能性があります .
環境科学
7α,15-ジヒドロキシデヒドロアビエチン酸の環境科学への応用には、潜在的な抗血管新生特性を持つ天然化合物としての使用が含まれる可能性があります。 これは、侵略的外来種を制御したり、環境に優しい害虫駆除戦略を開発したりするための研究に関連する可能性があります .
材料科学
材料科学では、7α,15-ジヒドロキシデヒドロアビエチン酸は、耐久性向上や環境ストレスに対する耐性など、特定の特性を持つ新しい材料の開発に貢献できる可能性があります。 その化学構造は、新しいポリマーや複合材料の合成に関する洞察を提供する可能性があります .
化学
最後に、化学の分野では、7α,15-ジヒドロキシデヒドロアビエチン酸は、そのジテルペノイド構造が注目されています。 これは、化学反応、合成プロセス、およびさまざまな業界で潜在的な用途を持つ新しい化学化合物の開発を研究するために使用できます .
作用機序
Target of Action
The primary target of 7alpha,15-Dihydroxydehydroabietic acid is p53 , a crucial protein that regulates the cell cycle and hence functions as a tumor suppressor .
Mode of Action
7alpha,15-Dihydroxydehydroabietic acid interacts with its target, p53, and may exhibit significant cytotoxic activity . It inhibits the promotion of angiogenesis, the process through which new blood vessels form from pre-existing vessels .
Biochemical Pathways
The compound affects several biochemical pathways. It downregulates VEGF (Vascular Endothelial Growth Factor) , p-Akt , and p-ERK signaling pathways . These pathways are critical for cell survival, proliferation, and angiogenesis. By downregulating these pathways, the compound inhibits angiogenesis .
Result of Action
As a result of its action, 7alpha,15-Dihydroxydehydroabietic acid significantly decreases cell viability, particularly in Human Umbilical Vein Endothelial Cells (HUVECs) . It also inhibits the promotion of angiogenesis .
特性
IUPAC Name |
(1R,4aS,9R,10aR)-9-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-18(2,24)12-6-7-14-13(10-12)15(21)11-16-19(14,3)8-5-9-20(16,4)17(22)23/h6-7,10,15-16,21,24H,5,8-9,11H2,1-4H3,(H,22,23)/t15-,16-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGYTGOYQATWBA-XNFNUYLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@]([C@@H]1C[C@H](C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 7α,15-Dihydroxydehydroabietic acid found in Chinese eaglewood?
A1: The research paper primarily focuses on the isolation and identification of various compounds from Chinese eaglewood, including 7α,15-Dihydroxydehydroabietic acid. While it confirms the compound's presence using spectroscopic data, it doesn't delve into detailed structural characterization like molecular formula, weight, or specific spectroscopic data. The paper indicates this compound belongs to the diterpenoid family. [] Further research is needed to elucidate its detailed structural properties.
Q2: What is the significance of finding 7α,15-Dihydroxydehydroabietic acid alongside other norditerpenoids in Chinese eaglewood?
A2: The research highlights the isolation of 7α,15-Dihydroxydehydroabietic acid along with two other norditerpenoids, 18-norpimara-8(14),15-dien-4α-ol and 18-norisopimara-8(14),15-dien-4β-ol, for the first time from Chinese eaglewood. [] This discovery adds to the body of knowledge regarding the phytochemical profile of this plant. Further research is needed to understand the potential biological activities and significance of these compounds, including 7α,15-Dihydroxydehydroabietic acid.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



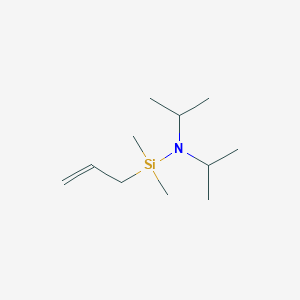
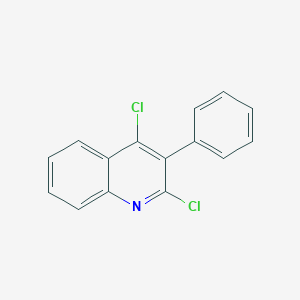
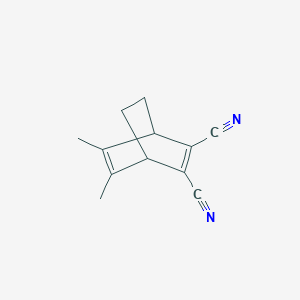


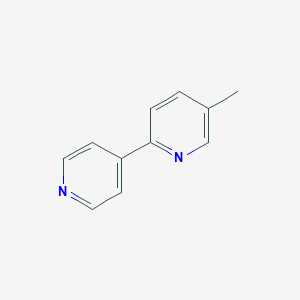
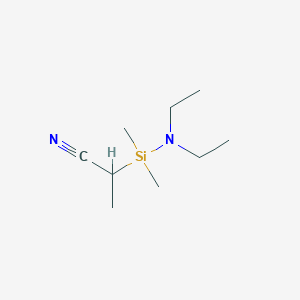
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine](/img/structure/B25428.png)
![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)

![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)


